molecular formula C14H11N B1599836 2-(2-Methylphenyl)benzonitrile CAS No. 157366-46-6

2-(2-Methylphenyl)benzonitrile

Cat. No. B1599836
CAS RN: 157366-46-6
M. Wt: 193.24 g/mol
InChI Key: CKDXMVPILZEZSP-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)benzonitrile, also known as 2-Methylbenzonitrile, is an organic compound with a chemical formula of C9H7N. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. It is used in the production of a variety of chemicals, including pharmaceuticals, dyes, and polymers. 2-Methylbenzonitrile is also used as a reagent in organic synthesis.

Scientific Research Applications

Organic Synthesis Applications

  • Catalytic Cyanation Reactions : Rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds using N-Nitroso as a directing group illustrates a method for synthesizing 2-(alkylamino)benzonitriles, showcasing the versatility of benzonitrile derivatives in synthesizing nitrogen-containing compounds (J. Dong et al., 2015).
  • Synthesis of Pyrrolo-Pyridines and Other Heterocycles : A study demonstrates the use of nitriles in reactions with β-(lithiomethyl)azines to produce pyrrolo-pyridines and other heterocyclic compounds, indicating the role of benzonitrile derivatives in constructing complex organic molecules (Michael L. Davis et al., 1992).

Material Science Applications

  • Conductive Polymers : Cyclopentadithiophene-benzoic acid copolymers, including benzonitrile derivatives, have been developed as conductive binders for silicon nanoparticles in lithium-ion battery anodes, demonstrating the importance of these compounds in enhancing the performance of energy storage devices (Kuo-Lung Wang et al., 2017).

Medicinal Chemistry Applications

  • Antimicrobial Activity : New benzo and naphthonitrile derivatives, including those based on benzonitrile structures, have been synthesized and shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of benzonitrile derivatives in developing new antibiotics (A. Fadda et al., 2013).
  • Photodynamic Therapy for Cancer : Hydroxyphthalocyanines derived from benzonitrile have been investigated for their efficacy as sensitizers in photodynamic therapy (PDT) for cancer, with certain derivatives showing promising activity in inducing tumor necrosis, emphasizing the role of benzonitrile derivatives in cancer treatment (M. Hu et al., 1998).

properties

IUPAC Name

2-(2-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDXMVPILZEZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459048
Record name 2-(2-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157366-46-6
Record name 2-(2-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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